Xymedon

Vue d'ensemble

Description

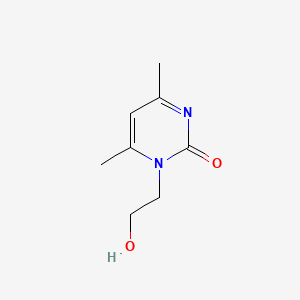

Compounds like “2(1H)-Pyrimidinone, 1-(2-hydroxyethyl)-4,6-dimethyl-” belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure that has at least two different elements as part of its ring . They are used in a wide range of applications, including as intermediates in pharmaceutical manufacturing .

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles .Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using techniques such as X-ray diffraction . The exact structure would depend on the specific compound and its substituents.Chemical Reactions Analysis

These compounds can undergo a variety of chemical reactions, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without a catalyst and solvent .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their specific structure. Some general properties of similar compounds include their solubility in water and their melting points .Applications De Recherche Scientifique

Stimulant de Régénération

Xymedon a été trouvé pour stimuler la régénération tissulaire et la cicatrisation des plaies . Il a été utilisé dans des études sur les planaires Girardia tigrina, un organisme modèle pour l'étude de la régénération . L'étude a révélé que this compound n'est pas toxique pour ces planaires et ne provoque pas leur mort même lorsque sa concentration est augmentée progressivement dans la solution .

Agent Hépatoprotecteur

This compound a montré des effets hépatoprotecteurs . Il a été utilisé comme traitement des troubles du foie, son action hépatoprotectrice étant démontrée dans des recherches récentes . Cela en fait un candidat potentiel pour le développement de nouveaux médicaments pour le traitement et la récupération du foie .

Immunostimulant

En plus de ses propriétés régénératives et hépatoprotectrices, this compound a également des effets immunostimulants . Cela signifie qu'il peut potentiellement stimuler le système immunitaire, ce qui en fait un outil précieux dans le domaine de l'immunologie .

Agent Anti-apoptotique

This compound a été trouvé pour avoir un effet antiapoptotique, réduisant considérablement le nombre de cellules annexine-positives et de marqueurs apoptotiques . Cela suggère qu'il pourrait être utilisé dans le traitement des affections caractérisées par une apoptose excessive .

Agent Cytoprotecteur

This compound et son dérivé avec l'acide L-ascorbique ont montré un effet cytoprotecteur, réduisant les changements apoptotiques dans les cellules . Cela pourrait en faire un outil précieux dans le traitement des maladies caractérisées par des dommages cellulaires .

Améliorateur de l'Effet Anti-apoptotique

La conjugaison de this compound avec l'acide L-ascorbique s'est avérée améliorer considérablement son effet antiapoptotique . Cela suggère qu'il pourrait être utilisé en combinaison avec d'autres composés pour améliorer leurs effets thérapeutiques .

Mécanisme D'action

Target of Action

Xymedon, also known as “2(1H)-Pyrimidinone, 1-(2-hydroxyethyl)-4,6-dimethyl-”, “Ximedon”, or “Xymedone”, primarily targets neurons . It is suggested that neurons are likely to be the primary target of this compound, and the possibility of these neurons entering post-traumatic apoptosis under its action decreases .

Mode of Action

This compound interacts with its targets, the neurons, by reducing the likelihood of them entering post-traumatic apoptosis . This interaction results in changes that contribute to the antiapoptotic effect of this compound, which is considered a key mechanism for the realization of its hepatoprotective effect .

Biochemical Pathways

This compound affects key biochemical processes at the cellular and sub-cellular levels, such as activating adenylate cyclase, which ultimately leads to cAMP’s fast accumulation in a cell, leading to better metabolism, primarily protein biosynthesis . This influence on key pathways of apoptosis contributes to the hepatoprotective effect of this compound .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in its antiapoptotic effect. This compound and its derivative with L-ascorbic acid exert an antiapoptotic effect, significantly reducing the number of annexin-positive cells and apoptotic markers . This cytoprotective effect is realized by reducing apoptotic changes in cells .

Safety and Hazards

Propriétés

IUPAC Name |

1-(2-hydroxyethyl)-4,6-dimethylpyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-6-5-7(2)10(3-4-11)8(12)9-6/h5,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKVZOMORMUTDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=O)N1CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20933048 | |

| Record name | 1-(2-Hydroxyethyl)-4,6-dimethylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20933048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14716-32-6 | |

| Record name | 1-(2-Hydroxyethyl)-4,6-dimethyl-2(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14716-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xymedon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014716326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Hydroxyethyl)-4,6-dimethylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20933048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XYMEDON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PRF0R9JSF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

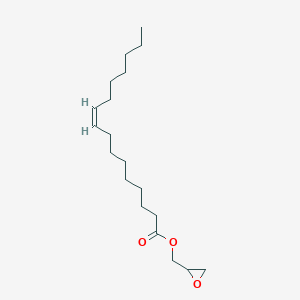

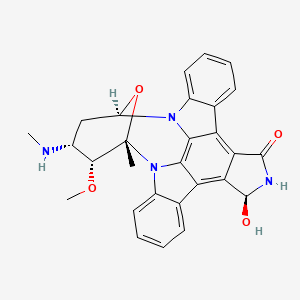

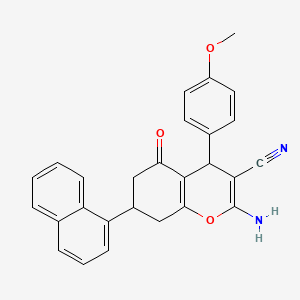

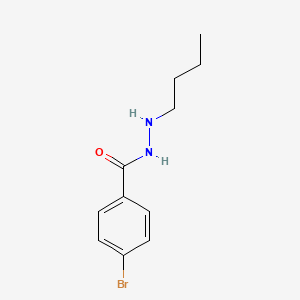

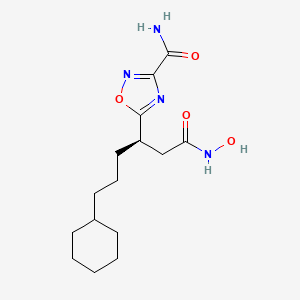

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[(3-methoxyphenyl)-methylamino]ethyl]acetamide](/img/structure/B1683361.png)

![(3S)-3-[[(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-(1H-benzimidazol-2-yl)propanoic acid](/img/structure/B1683366.png)

![sodium;(6R,7S)-7-[[2-(4-hydroxyphenyl)-2-[[6-oxo-2-(4-sulfamoylanilino)-1H-pyrimidin-5-yl]carbamoylamino]acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1683367.png)

![3-[(DIMETHYLAMINO)METHYL]-4-[4-(METHYLSULFANYL)PHENOXY]BENZENE-1-SULFONAMIDE](/img/structure/B1683373.png)